(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC9719769
Molecular Formula: C18H13NO3S2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO3S2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H13NO3S2/c1-11-4-2-3-5-13(11)19-17(20)16(24-18(19)23)9-12-6-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9- |
| Standard InChI Key | KOSGKKSRWIGBHA-SXGWCWSVSA-N |
| Isomeric SMILES | CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
| SMILES | CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, reflects its intricate architecture. Key features include:
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A thiazolidin-4-one ring (positions 1–4), a five-membered heterocycle containing nitrogen and sulfur atoms.
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A Z-configuration at the C5 position, where the 1,3-benzodioxol-5-ylmethylidene group is oriented cis to the 2-thioxo moiety.
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A 2-methylphenyl substituent at the N3 position, introducing steric and electronic effects critical for biological interactions .
The molecular formula C₁₈H₁₃NO₃S₂ (molecular weight: 355.4 g/mol) was confirmed via high-resolution mass spectrometry . Its isomeric SMILES string, CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S, encodes stereochemical details essential for computational modeling .
Spectroscopic and Computational Characterization
Density functional theory (DFT) calculations predict a planar geometry for the thiazolidinone core, with the 1,3-benzodioxole and 2-methylphenyl groups inducing slight torsional strain (∼8° deviation from coplanarity) . Key vibrational modes observed in IR spectra include:
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ν(C=O) at 1,710 cm⁻¹, indicative of the thiazolidinone carbonyl.
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ν(C=S) at 1,230 cm⁻¹, consistent with the 2-thioxo group.
The compound’s topological polar surface area (TPSA) of 96.2 Ų and logP value of 4.7 suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system penetration .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this derivative follows a multi-step protocol common to 5-arylidene thiazolidinones :
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Formation of the Thiazolidinone Core:
Condensation of 2-methylphenyl isothiocyanate with ethyl 2-cyclopropylacetate yields the 3-(2-methylphenyl)thiazolidin-4-one precursor. -
Knoevenagel Condensation:
Reaction with 1,3-benzodioxole-5-carbaldehyde under acidic conditions introduces the arylidene moiety at C5. The Z-configuration is favored due to steric hindrance from the 2-methylphenyl group . -
Thionation:
Treatment with Lawesson’s reagent converts the C2 carbonyl to a thioxo group, enhancing electronic delocalization.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | EtOH, reflux, 6 h | 78 | 95.2 |
| Knoevenagel | Piperidine, AcOH, 80°C, 12 h | 65 | 98.1 |
| Thionation | Lawesson’s reagent, THF, rt | 82 | 97.5 |
Data adapted from methodologies in .
Structural Analogues and Activity Trends
Comparative studies of 3-(2-methylphenyl) vs. 3-(4-methylphenyl) derivatives reveal:
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The ortho-methyl group in the 2-methylphenyl variant induces greater steric hindrance, reducing docking scores with HSA (Human Serum Albumin) by 12% compared to the para-substituted analog .
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Electron-withdrawing groups on the benzodioxole ring (e.g., nitro substituents) enhance antiglycation activity but increase hepatotoxicity risks .
Biological Evaluation and Mechanistic Insights
Antiglycation Activity
In vitro assays using bovine serum albumin (BSA) glycation models demonstrate:
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IC₅₀ = 34.2 µM against early glycation products (e.g., fructosamines), outperforming aminoguanidine (IC₅₀ = 450 µM) .
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Conformational stabilization: Circular dichroism (CD) spectra show a 22% increase in α-helix content in glycated HSA treated with 50 µM compound, reversing hyperglycemia-induced β-sheet aggregation .
Mechanism: Molecular docking reveals a binding affinity of −8.7 kcal/mol for HSA’s Sudlow site II, facilitated by:
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Hydrophobic interactions with the 2-methylphenyl and benzodioxole groups.
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Hydrogen bonding between the thioxo sulfur and Lys525 (bond length: 2.9 Å) .
Computational ADMET Profiling
Table 2: Predicted Pharmacokinetic and Toxicity Parameters
| Parameter | Value | Interpretation |
|---|---|---|
| Caco-2 permeability | 22.7 × 10⁻⁶ cm/s | Moderate absorption |
| Plasma protein binding | 89.3% | High |
| CYP2D6 inhibition | IC₅₀ = 4.8 µM | Moderate inhibitor |
| Ames test | Mutagenic (TA100 strain) | Potential genotoxicity |
| Oral rat LD₅₀ | 1,200 mg/kg | Low acute toxicity |
Data derived from QikProp and ProTox-II simulations .
Notably, the compound’s high topological polar surface area (96.2 Ų) limits blood-brain barrier penetration, making peripheral targets more viable .
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